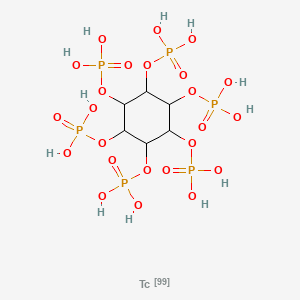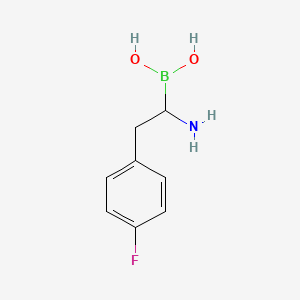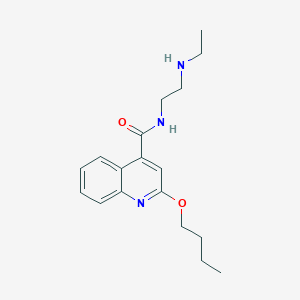
2-Butoxy-N-(2-(ethylamino)ethyl)-4-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butoxy-N-[2-(ethylamino)ethyl]-4-quinolinecarboxamide typically involves the reaction of 2-butoxy-4-quinolinecarboxylic acid with 2-(ethylamino)ethylamine. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required standards .
化学反応の分析
Types of Reactions: 2-Butoxy-N-[2-(ethylamino)ethyl]-4-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
科学的研究の応用
2-Butoxy-N-[2-(ethylamino)ethyl]-4-quinolinecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial agent due to its quinoline core.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Butoxy-N-[2-(ethylamino)ethyl]-4-quinolinecarboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit certain enzymes involved in cellular processes, contributing to its antimicrobial and anticancer properties .
類似化合物との比較
Cinchocaine: A local anesthetic with a similar quinoline structure, known for its potent and long-acting effects.
Dibucaine: Another local anesthetic with a quinoline core, used for its numbing properties.
Uniqueness: 2-Butoxy-N-[2-(ethylamino)ethyl]-4-quinolinecarboxamide stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to other quinoline derivatives .
特性
分子式 |
C18H25N3O2 |
|---|---|
分子量 |
315.4 g/mol |
IUPAC名 |
2-butoxy-N-[2-(ethylamino)ethyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C18H25N3O2/c1-3-5-12-23-17-13-15(18(22)20-11-10-19-4-2)14-8-6-7-9-16(14)21-17/h6-9,13,19H,3-5,10-12H2,1-2H3,(H,20,22) |
InChIキー |
PSROMGJLHUTGHE-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=NC2=CC=CC=C2C(=C1)C(=O)NCCNCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


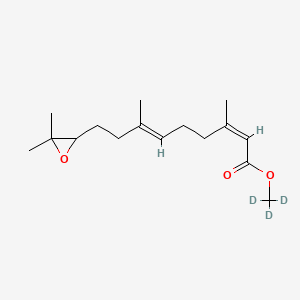
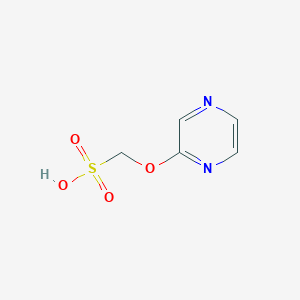

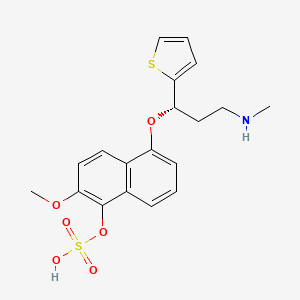
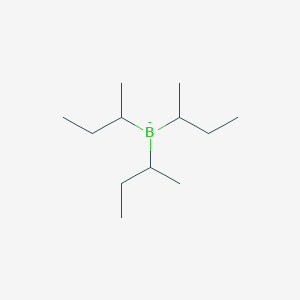
![[3-Acetamido-2-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-6-phenylmethoxyphenyl] ethyl carbonate](/img/structure/B13407460.png)
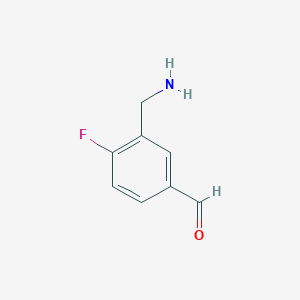
![[(7S,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-30-(4-aminopiperidin-1-yl)-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate](/img/structure/B13407470.png)


